

Zipalertinib Demonstrates Efficacy in Amivantamab-Resistant NSCLC Models

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Compound of Interest

Compound Name: Zipalertinib

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A comparison of **Zipalertinib** with other therapeutic alternatives for non-small cell lung cancer (NSCLC) patients with EGFR exon 20 insertion mutations who have developed resistance to amivantamab, supported by experimental data.

For researchers and drug development professionals navigating the challenges of acquired resistance in EGFR exon 20 insertion-mutant (EGFRex20ins) non-small cell lung cancer (NSCLC), **Zipalertinib** (CLN-081/TAS6417) has emerged as a promising therapeutic agent. Clinical trial data indicates that **Zipalertinib** demonstrates significant antitumor activity in patients whose disease has progressed following treatment with amivantamab, a bispecific antibody targeting EGFR and MET.^{[1][2][3][4]} This guide provides a comparative overview of **Zipalertinib**'s performance against other treatment options in this resistant setting, supported by key experimental data and methodologies.

Comparative Efficacy in Amivantamab-Resistant NSCLC

Zipalertinib, an oral, irreversible EGFR tyrosine kinase inhibitor (TKI), has shown notable efficacy in patients with EGFRex20ins NSCLC who were previously treated with amivantamab.^[4] The pivotal phase 2b REZILIENT1 trial provides the most direct evidence of **Zipalertinib**'s activity in this patient population.

Below is a summary of clinical trial data for **Zipalertinib** and other emerging therapies in patients with EGFRex20ins NSCLC, including cohorts with prior amivantamab treatment.

Treatment	Trial Name	Patient Population	Objective Response Rate (ORR)	Median Duration of Response (mDOR)	Median Progression-Free Survival (mPFS)
Zipalertinib	REZILIENT1 (Phase 2b, Module C)	EGFRex20in s NSCLC, post-amivantamab (n=30)	40%	Not Estimable	9.7 months
Prior amivantamab only (n=18)	50%	Not Estimable	-		
Prior amivantamab + other exon 20 therapy (n=12)	25%	Not Estimable	-		
Sunvozertinib	WU-KONG1B (Phase 2)	Platinum-pretreated EGFRex20in s NSCLC	45.9% (200mg dose), 47.2% (300mg dose)	11.1 months (200mg), 13.8 months (300mg)	-
Subgroup with prior amivantamab treatment	Higher ORR observed (specific % not detailed in all sources)	-	-		
Mobocertinib	Study 101	Platinum-pretreated EGFRex20in s NSCLC (n=114)	28%	17.5 months	7.3 months
Post-amivantamab	A case report suggests	-	-		

specific data
limited
potential
efficacy in
combination
with
bevacizumab
after
amivantamab
failure.[5]

Experimental Protocols

The following section details the methodology for the key clinical trial investigating **Zipalertinib** in the amivantamab-resistant setting.

REZILIENT1 Trial (Phase 2b, Module C)

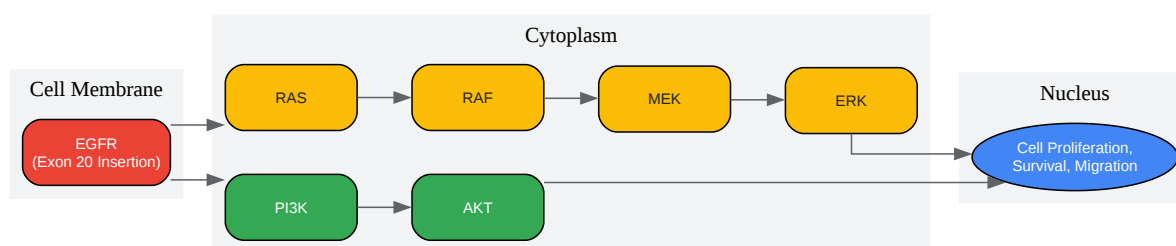
- Study Design: This was an open-label, multicenter, phase 1/2 trial with a phase 2b expansion cohort (Module C) specifically for patients with locally advanced or metastatic NSCLC with documented EGFR exon 20 insertion mutations who had progressed on or after treatment with amivantamab.[3][4]
- Patient Population: Eligible patients had an ECOG performance status of 0 or 1. Patients with stable or asymptomatic brain metastases were permitted to enroll.[4] The median number of prior systemic anti-cancer treatments was 3.[3]
- Treatment Regimen: Patients received **Zipalertinib** orally at a dose of 100 mg twice daily.[1][4]
- Primary Endpoints: The co-primary endpoints were the objective response rate (ORR) and duration of response (DOR), assessed by a blinded independent central review (BICR) according to RECIST v1.1 criteria.[2][4]
- Secondary Endpoints: Secondary endpoints included progression-free survival (PFS), disease control rate (DCR), and safety.[4]

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways and how different agents exert their effects is crucial for developing effective treatment strategies.

EGFR Exon 20 Insertion Signaling Pathway

EGFR exon 20 insertion mutations lead to constitutive activation of the EGFR tyrosine kinase, which in turn activates downstream signaling pathways like MAPK/ERK and PI3K-AKT, promoting cell proliferation, survival, and migration.^{[6][7]}

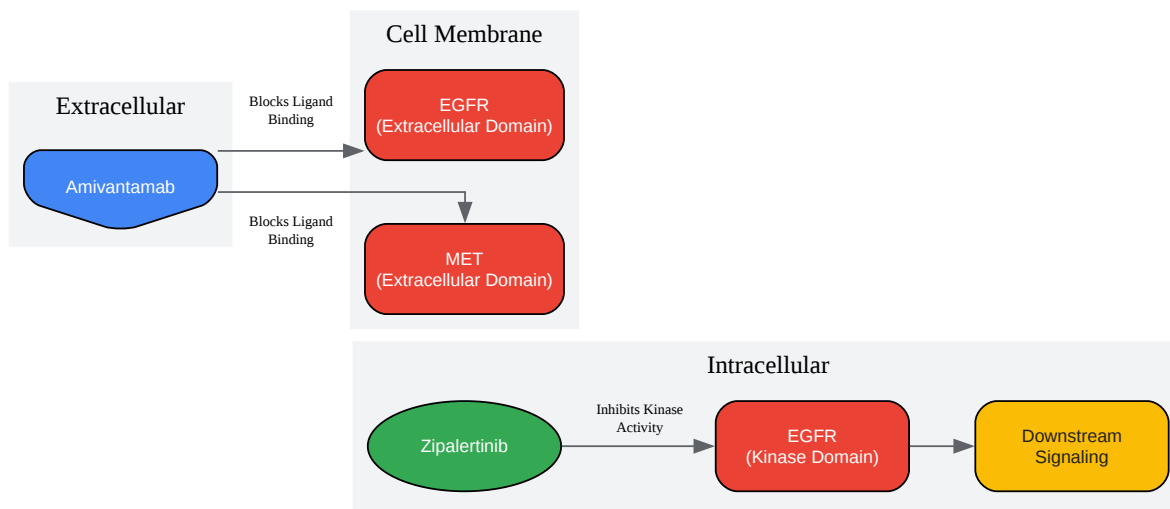


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Caption: EGFR Exon 20 Insertion Signaling Cascade.

Amivantamab and Zipalertinib Mechanisms of Action

Amivantamab is a bispecific antibody that targets the extracellular domains of both EGFR and MET, thereby blocking ligand binding and inducing receptor degradation.^{[8][9][10]} **Zipalertinib**, in contrast, is a small molecule TKI that directly inhibits the intracellular kinase activity of the mutated EGFR.



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